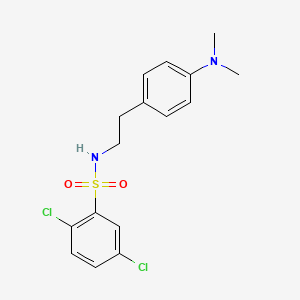

2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

2,5-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O2S/c1-20(2)14-6-3-12(4-7-14)9-10-19-23(21,22)16-11-13(17)5-8-15(16)18/h3-8,11,19H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBSCDNXMVALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dichlorobenzenesulfonyl chloride and 4-(dimethylamino)phenethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 4-(dimethylamino)phenethylamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

Purification Techniques: Methods such as recrystallization, column chromatography, or distillation are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidized derivatives with altered functional groups.

Reduction Products: Reduced forms with fewer oxygen atoms or altered oxidation states.

Aplicaciones Científicas De Investigación

2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide exerts its effects involves:

Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Electronic and Steric Effects

The compound’s structural analogs differ primarily in the N-linked aromatic/alkylamine groups, which influence electronic, steric, and solubility properties. Key comparisons include:

Key Observations :

- Solubility: The dimethylamino group increases water solubility at acidic pH due to protonation, whereas FH535’s nitro group reduces solubility, favoring membrane permeability .

- Steric Influence : The phenethyl chain in the target compound may improve binding to deep protein pockets compared to rigid aryl substituents in FH535 or FH535-N.

Reactivity and Material Science Insights

Evidence from resin chemistry highlights the role of dimethylamino groups in enhancing reactivity:

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin curing due to superior electron donation and stability . This suggests the target compound’s dimethylamino group could enhance its chemical reactivity in biological systems, such as forming hydrogen bonds or stabilizing transition states during enzyme inhibition.

Actividad Biológica

2,5-Dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its unique structural properties, which may confer specific biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 406.286 g/mol. The compound features a sulfonamide group that plays a crucial role in its biological activity, particularly through interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, leading to enzyme inhibition. Additionally, the aromatic structure facilitates π-π stacking interactions with aromatic amino acids in proteins, enhancing its potential as an inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit various enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating diseases where these enzymes are dysregulated.

Antiviral Properties

Recent studies have demonstrated the compound's efficacy against viral infections. For instance, it has been observed to reduce influenza virus replication by decreasing viral mRNA levels in infected cells. This suggests that the compound may interfere with viral entry or replication processes, making it a candidate for antiviral drug development .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervix carcinoma). The mechanism underlying this cytotoxicity appears to involve inhibition of tubulin polymerization, which is critical for cell division .

Research Findings and Case Studies

Q & A

Q. How can synthetic routes for 2,5-dichloro-N-(4-(dimethylamino)phenethyl)benzenesulfonamide be optimized to improve yield and purity?

The synthesis of this compound typically involves sulfonylation of a dichlorobenzene precursor followed by coupling with a dimethylamino-phenethylamine derivative. Key optimizations include:

- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates and prevent hydrolysis .

- Temperature control : Maintain 0–5°C during sulfonamide bond formation to avoid side reactions (e.g., over-chlorination) .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What structural features of this compound contribute to its biological activity?

The compound’s activity arises from:

- Dichlorobenzene core : Enhances lipophilicity and membrane permeability .

- Sulfonamide group : Facilitates hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase) .

- Dimethylamino-phenethyl moiety : Introduces basicity, enabling pH-dependent solubility and interaction with neurotransmitter receptors .

Comparative studies with analogs (e.g., fluoro or nitro substitutions) show chlorine atoms are critical for target specificity .

Q. What analytical methods are recommended for characterizing this compound?

- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) containing 0.1% phosphoric acid. Retention time: ~8.2 min .

- NMR : Key signals include a singlet at δ 2.8 ppm (N,N-dimethyl protons) and aromatic protons split into multiplets (δ 7.1–7.9 ppm) .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 410.2 (calculated for C₁₅H₁₅Cl₂N₂O₂S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC₅₀ values across assays) may arise from:

- Substituent effects : Replace the dimethylamino group with a morpholine ring to test if basicity modulates receptor binding .

- Steric hindrance : Introduce bulkier groups (e.g., isopropyl) on the phenethylamine moiety to assess impact on enzyme inhibition .

- Bioisosterism : Replace the sulfonamide with a carboxylate group to evaluate if hydrogen-bonding patterns change .

Use multivariate regression models to correlate structural descriptors (e.g., ClogP, polar surface area) with activity trends .

Q. What experimental strategies validate hypothesized enzyme-binding mechanisms?

- Docking simulations : Employ GOLD or AutoDock to predict binding poses with carbonic anhydrase IX. Focus on interactions between sulfonamide and Zn²⁺ in the active site .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding, typical for sulfonamides .

- Site-directed mutagenesis : Modify key residues (e.g., Thr199 in carbonic anhydrase) to disrupt hydrogen bonding and quantify activity loss .

Q. How can bioisosteric replacements improve metabolic stability without compromising activity?

- Tetrazole substitution : Replace the sulfonamide with a tetrazole ring to mimic carboxylate geometry while enhancing resistance to esterase cleavage .

- Cyano groups : Introduce cyano substituents on the benzene ring to reduce oxidative metabolism (CYP450-mediated) .

Validate stability via:- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Plasma stability tests : Measure half-life in plasma at 37°C .

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

- pH adjustment : Use citrate buffer (pH 4.5) to protonate the dimethylamino group, enhancing solubility .

- Co-solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.1% Tween-80 .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How can conflicting cytotoxicity data between cancer cell lines be resolved?

- Mechanistic profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant lines to identify upregulated efflux transporters (e.g., ABCB1) .

- Combinatorial screens : Test synergy with P-glycoprotein inhibitors (e.g., verapamil) to overcome multidrug resistance .

- Apoptosis assays : Use Annexin V/PI staining and caspase-3 activation assays to distinguish necrotic vs. apoptotic death .

Methodological Guidelines

- Data reproducibility : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and validate batches via HPLC .

- Statistical rigor : Use ≥3 biological replicates and ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Ethical compliance : Adhere to OECD guidelines for in vivo studies if transitioning to preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.